molecular formula C8H12N4 B1353636 3-Piperazin-1-yl-pyridazine CAS No. 51047-56-4

3-Piperazin-1-yl-pyridazine

Cat. No. B1353636
CAS RN: 51047-56-4
M. Wt: 164.21 g/mol
InChI Key: MIPXOMNITKFHDA-UHFFFAOYSA-N
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Description

“3-Piperazin-1-yl-pyridazine” is a chemical compound with the molecular formula C8H12N4 . It has been used in the synthesis of structurally novel M4 antagonists . The compound is also available commercially .


Synthesis Analysis

The synthesis of “3-Piperazin-1-yl-pyridazine” involves the coupling of aromatic acid chlorides with Piperzain-yl (3,4,5-trimethoxyphenyl)methanone in the presence of a triethylamine base . This reaction yields trimethoxyphenyl piperzine derivatives . Other methods of synthesis have been reported, involving the use of 1,3-diketones and a Diaza–Wittig reaction as a key step .


Molecular Structure Analysis

The molecular structure of “3-Piperazin-1-yl-pyridazine” is characterized by a pyridazine ring attached to a piperazine ring . The exact molecular structure can be determined using techniques such as nuclear magnetic resonance (NMR) spectroscopy .


Chemical Reactions Analysis

“3-Piperazin-1-yl-pyridazine” can undergo various chemical reactions. For instance, it can couple with aromatic acid chlorides to yield trimethoxyphenyl piperzine derivatives . Other reactions include the formation of biheterocyclic compounds .


Physical And Chemical Properties Analysis

“3-Piperazin-1-yl-pyridazine” has a molecular weight of 164.21 g/mol . It has one hydrogen bond donor and four hydrogen bond acceptors . The compound has a rotatable bond count of 1 and a topological polar surface area of 41 Ų . Its exact mass and monoisotopic

Scientific Research Applications

Anti-Tubercular Agents

  • Scientific Field: Medical Chemistry
  • Application Summary: “3-Piperazin-1-yl-pyridazine” derivatives have been designed, synthesized, and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra .
  • Methods of Application: A series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed and synthesized .
  • Results: Among the tested compounds, five compounds from Series-I and one compound from Series-II exhibited significant activity against Mycobacterium tuberculosis H37Ra with 50% inhibitory concentrations (IC 50) ranging from 1.35 to 2.18 μM .

Antipsychotic Drug Substances

  • Scientific Field: Pharmacology
  • Application Summary: “3-Piperazin-1-yl-pyridazine” is a hybrid compound consisting of isothiazole and piperazine moieties, and its derivatives act as dopamine and serotonin antagonists and are used as antipsychotic drug substances .
  • Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .
  • Results: The specific results or outcomes obtained were not detailed in the source .

Antifungal Agents

  • Scientific Field: Pharmacology
  • Application Summary: Some derivatives of “3-Piperazin-1-yl-pyridazine” have shown fairly good activity when tested against Candida albicans clinical isolates .
  • Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .
  • Results: The compounds showed a percentage of inhibition zone of 40%–55% when compared to nystatin .

Antiviral Agents

  • Scientific Field: Virology
  • Application Summary: Piperazine derivatives, including “3-Piperazin-1-yl-pyridazine”, have a wide range of biological activities, including antiviral properties .
  • Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .
  • Results: The specific results or outcomes obtained were not detailed in the source .

Chemical Synthesis

  • Scientific Field: Organic Chemistry
  • Application Summary: “3-Piperazin-1-yl-pyridazine” is used in the synthesis of various organic compounds. A Pfizer patent filed in 2007 detailed the use of this compound in the synthesis of 3,5-disubstituted 1H-1,2,3-triazolo[4,5-b]pyrazine .
  • Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .
  • Results: The specific results or outcomes obtained were not detailed in the source .

properties

IUPAC Name

3-piperazin-1-ylpyridazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N4/c1-2-8(11-10-3-1)12-6-4-9-5-7-12/h1-3,9H,4-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIPXOMNITKFHDA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=NN=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40453950
Record name 3-Piperazin-1-yl-pyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40453950
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Piperazin-1-yl-pyridazine

CAS RN

51047-56-4
Record name 3-Piperazin-1-yl-pyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40453950
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(piperazin-1-yl)pyridazine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
H Wang, J Xiao, X Zhang, T Sun, S Li - … Crystallographica Section E …, 2010 - scripts.iucr.org
In the title compound, C17H20Cl2N4O, the piperazine ring adopts a chair conformation and the dihedral angle between the pyridazine ring and the benzene ring is 36.3 (1). In the …
Number of citations: 2 scripts.iucr.org
KA Rinderspacher - Progress in Heterocyclic Chemistry, 2018 - Elsevier
Found in natural products, and frequently used as flavoring agents or as building blocks for pharmaceuticals, diazines and their benzo derivatives possess a diverse set of properties, …
Number of citations: 1 www.sciencedirect.com
NA Meanwell, O Loiseleur - Journal of Agricultural and Food …, 2022 - ACS Publications
Applications of piperazine and homopiperazine in drug design are well-established, and these heterocycles have found use as both scaffolding and terminal elements and also as a …
Number of citations: 10 pubs.acs.org
S Lang, F Bellany, D Lin, DS Barrett, KR Cartmill… - bioRxiv, 2023 - biorxiv.org
… The residue was purified using a SCX column to give 5,6-dimethyl-3-piperazin-1-ylpyridazine-4-carbonitrile. 5,6-Dimethyl-3-piperazin-1-yl-pyridazine-4-carbonitrile (0.46 mmol) and …
Number of citations: 0 www.biorxiv.org

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